Actinoidin-A

Description

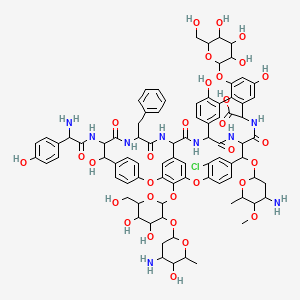

Structure

2D Structure

Properties

CAS No. |

60382-78-7 |

|---|---|

Molecular Formula |

C84H94ClN9O31 |

Molecular Weight |

1761.1 g/mol |

IUPAC Name |

48-[3-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-amino-5-methoxy-6-methyloxan-2-yl)oxy-22-benzyl-5-chloro-18,32,37-trihydroxy-20,23,26,42,44-pentaoxo-35-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C84H94ClN9O31/c1-32-65(100)46(86)28-56(116-32)124-75-70(105)68(103)55(31-96)122-84(75)125-74-52-24-39-25-53(74)119-50-20-14-38(23-45(50)85)73(123-57-29-47(87)72(115-3)33(2)117-57)64-81(112)92-62(82(113)114)44-26-41(98)27-51(120-83-71(106)69(104)67(102)54(30-95)121-83)58(44)43-22-37(13-19-49(43)99)60(78(109)94-64)91-79(110)61(39)90-76(107)48(21-34-7-5-4-6-8-34)89-80(111)63(66(101)36-11-17-42(118-52)18-12-36)93-77(108)59(88)35-9-15-40(97)16-10-35/h4-20,22-27,32-33,46-48,54-57,59-73,75,83-84,95-106H,21,28-31,86-88H2,1-3H3,(H,89,111)(H,90,107)(H,91,110)(H,92,112)(H,93,108)(H,94,109)(H,113,114) |

InChI Key |

FHIABUHDBXFQIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)OC9C(C(C(C(O9)CO)O)O)O)C1=C(C=CC(=C1)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)O)N)CC1=CC=CC=C1)O)C(=O)O)OC1CC(C(C(O1)C)OC)N)Cl)CO)O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Isolation of Actinoidin-A from Nocardia sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinoidin-A is a glycopeptide antibiotic produced by an unidentified species of Nocardia, designated SK&F-AAJ-193. This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound and its novel analog, Actinoidin-A2. The information presented is compiled from foundational research and is intended to serve as a technical resource for professionals in the fields of natural product chemistry, microbiology, and drug development.

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Glycopeptides, such as vancomycin and teicoplanin, represent a critical class of antibiotics for treating serious Gram-positive infections. The discovery of this compound from a Nocardia species expands the chemical diversity within this important class of molecules. This document details the fermentation of the producing organism, the multi-step isolation and purification process, and the structural elucidation of these compounds. Furthermore, it presents the available data on their biological activity.

Data Presentation

Table 1: Structural Differences between this compound and Actinoidin-A2

| Feature | This compound | Actinoidin-A2 |

| Sugar Moiety | Contains L-acosamine | Contains L-rhamnose |

| Heptapeptide Core | Identical | Identical |

Table 2: Biological Activity of this compound and Actinoidin-A2

| Compound | Target Organisms | Potency Comparison |

| This compound | Staphylococcus aureus, Coagulase-negative Staphylococci | More potent |

| Actinoidin-A2 | Staphylococcus aureus, Coagulase-negative Staphylococci | Less potent than this compound |

Note: Specific Minimum Inhibitory Concentration (MIC) values are not detailed in the available literature.

Experimental Protocols

Fermentation of Nocardia sp. SK&F-AAJ-193

A detailed fermentation protocol for the production of this compound and A2 by Nocardia sp. SK&F-AAJ-193 is not explicitly available in the reviewed literature. However, a general methodology for the cultivation of Nocardia species for secondary metabolite production can be inferred.

General Protocol:

-

Inoculum Preparation: A seed culture of Nocardia sp. SK&F-AAJ-193 is prepared by inoculating a suitable liquid medium (e.g., tryptic soy broth or a specialized seed medium) with a stock culture. The culture is incubated at an appropriate temperature (typically 28-30°C) with shaking for 2-3 days to achieve sufficient biomass.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. Production media for actinomycetes often contain complex carbon and nitrogen sources, such as glucose, starch, soybean meal, and yeast extract, along with essential minerals.

-

Fermentation Conditions: The production culture is incubated for an extended period (typically 5-10 days) under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound and A2.

-

Monitoring: The production of the antibiotics is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound and A2

The isolation of this compound and A2 from the fermentation broth is a multi-step process involving a combination of resin-based and affinity chromatography.[1]

Protocol:

-

Initial Capture on Dianion HP-20 Resin:

-

The whole fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

The supernatant, containing the secreted this compound and A2, is passed through a column packed with Dianion HP-20 resin.

-

The resin binds the glycopeptide antibiotics.

-

The column is washed with water to remove unbound impurities.

-

The bound compounds are eluted with a solvent such as methanol or acetone.

-

-

Affinity Chromatography:

-

The eluate from the Dianion HP-20 column is concentrated and applied to a specific glycopeptide affinity column.[1] The stationary phase consists of Affigel-10 coupled to D-Ala-D-Ala, which specifically binds to the glycopeptide core.[1]

-

Non-specifically bound impurities are washed from the column.

-

The Actinoidin complex is then eluted using a competitive ligand or by changing the pH or ionic strength of the buffer.

-

-

Preparative Ion-Pairing Chromatography:

-

The final purification and separation of this compound and A2 is achieved by preparative ion-pairing High-Performance Liquid Chromatography (HPLC).[1]

-

This technique utilizes a reversed-phase column and a mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid) to enhance the resolution of the two closely related analogs.

-

Structure Elucidation

The structures of this compound and A2 were determined primarily through the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.[2]

Methodology:

-

NMR Sample Preparation: Purified samples of this compound and A2 are dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OH).

-

1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed to elucidate the structure:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same molecule, revealing connectivities between adjacent protons.

-

DQCE (Double Quantum Coherence Experiments): Used to establish correlations between coupled spins.

-

HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy): Traces out the complete spin systems of individual amino acid residues and sugar moieties.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons, which is crucial for determining the three-dimensional structure and the linkage points of the sugar units to the peptide core.

-

-

Data Analysis: The 2D NMR spectra are analyzed to assign all proton and carbon signals and to piece together the structure of the heptapeptide core and the attached carbohydrate units. The comparison of the NMR data for this compound and A2 confirmed the substitution of L-acosamine with L-rhamnose in Actinoidin-A2.

Mandatory Visualizations

References

Actinoidin-A: A Comprehensive Technical Guide on Structure, Properties, and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinoidin-A is a glycopeptide antibiotic belonging to the vancomycin-ristocetin group of antibiotics. First isolated from the fermentation broth of Proactinomyces actinoides (now reclassified as a Nocardia species), it exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. This technical guide provides an in-depth overview of the structure elucidation, chemical properties, isolation, and biological activity of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Structure Elucidation

The definitive structure of this compound was established primarily through advanced spectroscopic techniques, most notably two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

Core Peptide Structure

The aglycone core of this compound is a heptapeptide with a complex, cross-linked structure characteristic of glycopeptide antibiotics. The sequence of amino acid residues in the peptide chain was determined through the analysis of products from partial acid hydrolysis and various splitting methods[1]. It was found that the free carboxyl group of the molecule belongs to a glycine residue within a dioxyphenyl nucleus of an actinoidinic amino acid[1].

Glycosylation

This compound is a glycosylated peptide, featuring multiple carbohydrate moieties attached to its core structure. The sites of attachment of the four carbohydrate substituents have been elucidated using 2D NMR techniques such as Correlation Spectroscopy (COSY), Double Quantum Coherence Experiments (DQCE), Homonuclear Hartmann-Hahn experiments (HOHAHA), and Nuclear Overhauser Spectroscopy (NOESY)[2]. A key sugar component of this compound is L-acosamine. This distinguishes it from its close analog, Actinoidin-A2, which contains L-rhamnose in its place[2][3]. The stereochemistry of the chiral centers in both the heptapeptide core and the carbohydrate moieties has been largely determined, with the exception of the alpha-carbon of the N-terminal amino acid, which is known from previous studies to have the R-configuration.

Halogenation

A distinctive feature of the this compound structure is the presence of a single chlorine atom. 2D NMR analysis has precisely located this chlorine at the A3 position of the heptapeptide core.

Chemical and Physical Properties

Actinoidin is described as an amphoteric compound, capable of forming salts with both acids and bases. The hydrochloride salt is a white solid, highly soluble in water and aqueous methanol, but insoluble in higher alcohols, acetone, and other organic solvents. A highly soluble sodium salt can be prepared by adjusting the pH of an aqueous suspension to 8.5 with sodium hydroxide.

| Property | Value | Reference |

| Appearance | White solid (hydrochloride salt) | |

| Solubility (HCl salt) | Very soluble in water and aqueous methanol; Insoluble in higher alcohols, acetone | |

| Solubility (Free form) | Sparingly soluble in water | |

| UV Absorption Maximum (λmax) | 280 nm | |

| UV Absorption Minimum | 263 nm | |

| Elemental Composition (Unseparated Actinoidin) | C: 55.26%, H: 5.75%, N: 6.29% | |

| Elemental Composition (Variant 1) | C: 50.70%, H: 6.63%, N: 6.87% | |

| Elemental Composition (Variant 2) | C: 49.89%, H: 6.42%, N: 6.48% | |

| Stability | Stable at 100°C for 30 min at pH 7.0 and 3.5; Loses 50% activity at pH 8.5 | |

| Color Reactions | Positive with ninhydrin, Pauly, Molish, Folin, and biuret reagents. Negative Fehling's test, which becomes positive after mild acid hydrolysis. |

Experimental Protocols

Isolation and Purification of this compound

This compound is produced by fermentation of an unidentified Nocardia species (strain SK&F-AAJ-193). The following outlines the general procedure for its isolation and purification.

Workflow for this compound Isolation and Purification

References

The Biological Activity Spectrum of Actinoidin-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinoidin-A is a glycopeptide antibiotic produced by the bacterium Nocardia actinoides (formerly Proactinomyces actinoides). As a member of the vancomycin class of antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antibacterial spectrum. Due to the limited availability of recent research on this specific compound, this guide also includes inferred mechanisms and standardized experimental protocols relevant to its class of antibiotics. There is currently no scientific literature available to suggest that this compound possesses antiviral or anticancer properties.

Antibacterial Activity

This compound exhibits a spectrum of activity primarily directed against Gram-positive bacteria.[1] This is characteristic of glycopeptide antibiotics, which are generally too large to penetrate the outer membrane of Gram-negative bacteria. An analog, Actinoidin A2, has been shown to be active against Staphylococcus aureus and coagulase-negative Staphylococci, with this compound being more potent.[2]

Quantitative Antibacterial Data

| Bacterial Species | Activity | Reference |

| Gram-positive bacteria | Generally active | [1] |

| Staphylococcus aureus | Active (Inferred to be more potent than A2) | [2] |

| Coagulase-negative Staphylococci | Active (Inferred to be more potent than A2) | [2] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a glycopeptide antibiotic, this compound is understood to inhibit the synthesis of the bacterial cell wall. This action is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the nascent peptidoglycan chains. This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan layers, thereby compromising the structural integrity of the cell wall and leading to cell lysis.

Antiviral and Anticancer Activity

A comprehensive search of scientific databases reveals no studies on the antiviral or anticancer activities of this compound. Therefore, its activity spectrum in these areas is currently unknown.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a glycopeptide antibiotic like this compound using the broth microdilution method. This is a standardized procedure widely used in antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound

-

Test bacterial strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (35°C ± 1°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 35°C ± 1°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.

-

Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

-

Incubate the plate at 35°C ± 1°C for 18-24 hours under aerobic conditions.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound in which there is no visible growth of the bacteria.

-

Signaling Pathways

There is no direct evidence from the searched literature to indicate that this compound modulates specific host-cell signaling pathways. Its primary therapeutic action is targeted at a bacterial-specific process (peptidoglycan synthesis), which is absent in mammalian cells.

Conclusion

This compound is a glycopeptide antibiotic with a narrow spectrum of activity primarily against Gram-positive bacteria. Its mechanism of action is consistent with other members of its class, involving the inhibition of cell wall synthesis. While it has been known for several decades, there is a notable lack of recent, detailed quantitative data on its biological activity. Furthermore, there is no scientific basis to suggest it possesses antiviral or anticancer properties. The provided experimental protocol for MIC determination offers a standardized method for any future investigations into the antibacterial potency of this compound. Further research would be necessary to fully elucidate the complete biological activity spectrum of this compound and to explore any potential for therapeutic applications beyond its antibacterial effects.

References

Actinoidin-A molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinoidin-A is a glycopeptide antibiotic with potent activity against Gram-positive bacteria. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its interaction with bacterial signaling pathways. Detailed experimental protocols are provided to facilitate further research and development of this compound.

Core Molecular Data

This compound is a complex glycopeptide antibiotic. Its fundamental molecular characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈₄H₉₄ClN₉O₃₁ |

| Molecular Weight | 1761.14 g/mol |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other glycopeptide antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. By binding to this dipeptide, this compound sterically hinders the transglycosylation and transpeptidation reactions that are essential for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Interaction with Bacterial Signaling Pathways: The VanRS Two-Component System

Bacteria have evolved resistance mechanisms to counter the effects of glycopeptide antibiotics. A key signaling pathway involved in this resistance is the VanRS two-component system. This system acts as a sensor and regulator of vancomycin resistance. While direct studies on this compound's interaction with this system are limited, its structural similarity to vancomycin suggests a strong likelihood of interaction.

The VanS protein is a membrane-bound sensor kinase that, in the presence of a glycopeptide antibiotic, autophosphorylates. This phosphate group is then transferred to the VanR response regulator. Phosphorylated VanR acts as a transcriptional activator, inducing the expression of genes that modify the peptidoglycan precursor, replacing the D-Ala-D-Ala terminus with D-Ala-D-Lactate. This change significantly reduces the binding affinity of glycopeptide antibiotics, rendering them ineffective. Understanding the interaction of this compound with the VanRS system is crucial for overcoming potential resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria, such as Staphylococcus aureus.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Staphylococcus aureus (e.g., ATCC 29213) culture

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration 100-fold higher than the highest final concentration to be tested.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

An In-Depth Technical Guide to the Classification of Actinoidin-A as a Type II Glycopeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinoidin-A is a glycopeptide antibiotic produced by Nocardia species.[1] It belongs to the broader class of glycopeptide antibiotics, which are crucial in the treatment of severe infections caused by Gram-positive bacteria. This technical guide provides a comprehensive overview of the classification of this compound as a Type II glycopeptide antibiotic, delving into its chemical structure, mechanism of action, biosynthesis, and the experimental methodologies used for its characterization.

Classification of this compound

Glycopeptide antibiotics are categorized into different types based on the chemical nature of the amino acid residues at positions 1 and 3 of their heptapeptide core. This compound is classified as a Type II glycopeptide antibiotic due to the presence of aromatic aliphatic side chains at these specific positions. This structural feature distinguishes it from other types, such as the Type I glycopeptides (e.g., vancomycin) which possess aliphatic side chains.

A notable analog, Actinoidin A2, has also been identified, which differs from this compound in its glycosylation pattern, containing rhamnose instead of acosamine.[1]

Chemical Structure and Elucidation

The definitive structure of this compound has been elucidated primarily through advanced nuclear magnetic resonance (NMR) spectroscopy techniques.

Structural Features

The core of this compound is a heptapeptide backbone, which is characteristic of glycopeptide antibiotics. Key structural features include:

-

Heptapeptide Core: A seven-amino-acid peptide chain forming a complex, cross-linked structure.

-

Aromatic Side Chains: The presence of aromatic aliphatic side chains at amino acid positions 1 and 3 is the defining characteristic of its Type II classification.

-

Glycosylation: The heptapeptide core is adorned with multiple sugar moieties, which are crucial for its biological activity. This compound is known to be heavily glycosylated.

-

Chlorination: The structure contains a chlorine atom, a common feature in many glycopeptide antibiotics that can influence their efficacy.

Experimental Protocol: Structural Elucidation via 2D NMR

The structural analysis of this compound and its analog Actinoidin A2 was accomplished using a suite of two-dimensional NMR experiments.[1]

Objective: To determine the complete chemical structure, including the sequence of the heptapeptide core, the location of the chlorine atom, and the attachment points of the carbohydrate substituents.

Methodology:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

NMR Data Acquisition: A series of 2D NMR spectra are acquired on a high-field NMR spectrometer. Key experiments include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system, aiding in the identification of amino acid spin systems and sugar rings.

-

TOCSY (Total Correlation Spectroscopy) or HOHAHA (Homonuclear Hartmann-Hahn): To establish correlations between all protons within a spin system, which is particularly useful for identifying the complete spin systems of the sugar residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial information about the three-dimensional structure and the linkages between the peptide core and the sugar moieties.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for establishing the connectivity between amino acid residues and between the peptide and sugar components.

-

-

Data Analysis: The collective data from these experiments are meticulously analyzed to piece together the complete chemical structure of this compound.

Mechanism of Action

Like other glycopeptide antibiotics, this compound exerts its antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall.

Signaling Pathway of Cell Wall Inhibition

Caption: Mechanism of action for glycopeptide antibiotics.

The primary target of this compound is Lipid II, a crucial precursor molecule in the synthesis of peptidoglycan, the main component of the bacterial cell wall. This compound specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of Lipid II. This binding event sterically hinders the subsequent enzymatic steps of cell wall synthesis:

-

Transglycosylation: The polymerization of glycan chains.

-

Transpeptidation: The cross-linking of peptide side chains.

By disrupting these processes, this compound weakens the bacterial cell wall, leading to cell lysis and death.

Biosynthesis of this compound

This compound is a non-ribosomally synthesized peptide, meaning its production is not directed by mRNA templates on ribosomes. Instead, it is assembled by a large, multi-modular enzymatic complex known as a non-ribosomal peptide synthetase (NRPS).

General NRPS Biosynthetic Pathway

While the specific biosynthetic gene cluster for this compound has not been fully detailed in publicly available literature, the general pathway for glycopeptide antibiotic biosynthesis is well-established and serves as a model.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Actinoidin-A from Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinoidin-A is a glycopeptide antibiotic produced by certain species of actinobacteria, notably Nocardia species. Like other glycopeptide antibiotics such as vancomycin, this compound exhibits antibacterial activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This document provides a detailed protocol for the extraction and purification of this compound from bacterial culture, based on established methods for glycopeptide antibiotic recovery. The methodologies described herein are compiled from literature and are intended to serve as a guide for laboratory-scale production and purification.

Data Summary

The following table summarizes the expected yields and purity at each stage of the this compound extraction and purification process. These values are estimates based on typical glycopeptide antibiotic purifications and may vary depending on the specific fermentation conditions and producer strain.

| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |

| Fermentation | Inoculum | Fermentation Broth | - | - |

| Resin Adsorption | Filtered Fermentation Broth | Crude Extract | 85-95 | 10-20 |

| Affinity Chromatography | Crude Extract | Partially Purified Fraction | 70-80 | 60-75 |

| Preparative HPLC | Partially Purified Fraction | Purified this compound | 50-60 | >95 |

Experimental Protocols

I. Fermentation of Nocardia sp. for this compound Production

This protocol outlines the general procedure for the cultivation of a Nocardia species to produce this compound. Optimization of media components and fermentation parameters is recommended for specific strains.

Materials:

-

Nocardia sp. producing this compound

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing glucose, yeast extract, peptone, and mineral salts)

-

Shake flasks or fermenter

-

Incubator shaker or fermenter with temperature, pH, and dissolved oxygen control

Procedure:

-

Inoculum Preparation: Inoculate a suitable seed medium with a stock culture of Nocardia sp. Incubate at 28-30°C for 48-72 hours with agitation (200-250 rpm).

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 28-30°C for 5-7 days with agitation and aeration. Monitor pH and adjust as necessary to maintain it within the optimal range for the specific strain (typically pH 6.8-7.2).

-

Harvesting: After the fermentation period, harvest the broth for extraction.

II. Extraction of Crude this compound

This protocol describes the initial extraction of this compound from the fermentation broth using resin adsorption chromatography.

Materials:

-

Fermentation broth

-

Dianion HP-20 resin or equivalent hydrophobic adsorption resin

-

Chromatography column

-

Methanol or acetone

-

Deionized water

Procedure:

-

Broth Preparation: Remove the microbial cells from the fermentation broth by centrifugation or filtration.

-

Resin Adsorption: Pass the clarified broth through a column packed with Dianion HP-20 resin pre-equilibrated with deionized water.

-

Washing: Wash the column with several column volumes of deionized water to remove unbound impurities.

-

Elution: Elute the bound this compound from the resin using a stepwise or gradient elution with an organic solvent such as methanol or acetone in water (e.g., 50-100% methanol).

-

Concentration: Collect the fractions containing this compound and concentrate them under reduced pressure to obtain the crude extract.

III. Purification by Affinity Chromatography

This protocol utilizes a specific glycopeptide affinity column to achieve a higher degree of purification.[1] The affinity ligand, D-Ala-D-Ala, mimics the binding site of this compound in the bacterial cell wall.

Materials:

-

Crude this compound extract

-

Affigel-10-D-Ala-D-Ala affinity column or equivalent

-

Binding/Wash Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0, or a high salt concentration buffer)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Sample Preparation: Dissolve the crude extract in the Binding/Wash Buffer.

-

Column Equilibration: Equilibrate the affinity column with several column volumes of Binding/Wash Buffer.

-

Loading: Apply the prepared sample to the equilibrated column.

-

Washing: Wash the column with Binding/Wash Buffer until the absorbance at 280 nm returns to baseline, indicating the removal of non-specifically bound proteins.

-

Elution: Elute the bound this compound using the Elution Buffer. Collect the fractions.

-

Neutralization: Immediately neutralize the eluted fractions by adding the Neutralization Buffer to preserve the biological activity of the antibiotic.

-

Desalting: Desalt the pooled, neutralized fractions using a desalting column or dialysis.

IV. Final Purification by Preparative Ion-Pairing HPLC

The final polishing step to obtain high-purity this compound is performed using preparative reverse-phase high-performance liquid chromatography (HPLC) with an ion-pairing agent.[1]

Materials:

-

Partially purified this compound fraction

-

Preparative C18 HPLC column

-

Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA)

-

Mobile Phase B: Acetonitrile with the same ion-pairing agent (e.g., 0.1% TFA)

-

Preparative HPLC system

Procedure:

-

Sample Preparation: Dissolve the desalted this compound fraction in Mobile Phase A.

-

Chromatography:

-

Equilibrate the preparative C18 column with Mobile Phase A.

-

Inject the sample onto the column.

-

Elute with a linear gradient of Mobile Phase B (e.g., 5% to 50% Mobile Phase B over 30-60 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

-

Fraction Collection: Collect the peaks corresponding to this compound.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain purified this compound as a powder.

Visualizations

Caption: Workflow for this compound Extraction and Purification.

Caption: Mechanism of Action of this compound.

References

Application Notes: Cell Culture Techniques for Testing Actinoidin-A Cytotoxicity

Introduction

Actinoidin-A is a novel antibiotic with potential therapeutic applications. As with any new compound intended for clinical use, a thorough evaluation of its cytotoxic effects on mammalian cells is a critical step in the drug development process. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using standard cell culture-based assays. The described methods will enable researchers to determine the concentration-dependent effects of this compound on cell viability, and to distinguish between different modes of cell death, namely apoptosis and necrosis.

The protocols herein cover essential techniques including the determination of cell viability using the MTT assay, the quantification of apoptosis and necrosis via Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry, and the assessment of mitochondrial membrane potential using the JC-1 assay. Understanding the cytotoxic profile and the underlying mechanisms of cell death induced by this compound is paramount for establishing its therapeutic window and for guiding further preclinical and clinical development.

Data Presentation

Table 1: Dose-Response Cytotoxicity of this compound on Various Cell Lines (MTT Assay)

| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| HEK293 | 0 (Control) | 100 ± 4.2 | 15.8 |

| 1 | 92.1 ± 5.1 | ||

| 10 | 55.3 ± 3.8 | ||

| 25 | 20.7 ± 2.9 | ||

| 50 | 5.2 ± 1.5 | ||

| HeLa | 0 (Control) | 100 ± 3.9 | 12.5 |

| 1 | 88.5 ± 4.5 | ||

| 10 | 48.9 ± 3.2 | ||

| 25 | 15.4 ± 2.1 | ||

| 50 | 3.1 ± 1.1 | ||

| A549 | 0 (Control) | 100 ± 5.1 | 28.3 |

| 1 | 95.3 ± 4.8 | ||

| 10 | 68.2 ± 5.5 | ||

| 25 | 35.1 ± 3.9 | ||

| 50 | 10.8 ± 2.3 |

Table 2: Analysis of Apoptosis and Necrosis by Annexin V/PI Staining

| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |

| Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |

| This compound (10 µM) | 60.3 ± 3.5 | 25.8 ± 2.8 | 10.1 ± 1.5 | 3.8 ± 0.9 |

| This compound (25 µM) | 25.1 ± 2.9 | 45.2 ± 4.1 | 22.5 ± 3.2 | 7.2 ± 1.3 |

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cell cultures for cytotoxicity testing.

Materials:

-

Selected mammalian cell lines (e.g., HEK293, HeLa, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[1][2][3]

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in T-75 flasks with complete growth medium.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

MTT Assay for Cell Viability

Objective: To determine the concentration-dependent effect of this compound on cell viability.[2]

Materials:

-

Cells cultured as described above

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis and Necrosis Assay using Annexin V/PI Staining

Objective: To differentiate and quantify apoptotic and necrotic cells following treatment with this compound.[4]

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected time period.

-

Harvest the cells by trypsinization and collect the culture medium to include any floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

JC-1 Assay for Mitochondrial Membrane Potential

Objective: To assess changes in mitochondrial membrane potential as an early indicator of apoptosis.

Materials:

-

Cells cultured in 6-well plates or black-walled 96-well plates

-

This compound

-

JC-1 dye solution

-

Fluorescence microscope or microplate reader

Protocol:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

Remove the culture medium and wash the cells with PBS.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Analyze the cells under a fluorescence microscope or using a fluorescence plate reader. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).

-

Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Visualizations

Caption: Experimental workflow for assessing this compound cytotoxicity.

Caption: Hypothetical signaling pathway for this compound induced apoptosis.

References

- 1. capricorn-scientific.com [capricorn-scientific.com]

- 2. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]

- 4. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

Application Notes and Protocols: Actinoidin-A in Antimicrobial Susceptibility Testing

A thorough review of available scientific literature did not yield specific information on a compound named "Actinoidin-A" and its applications in antimicrobial susceptibility testing. The search results contained information on related topics, such as the antimicrobial susceptibility of Actinomyces species, and the mechanisms of action of other antibiotics like Actinorhodin and Actinomycin D. However, no data directly pertaining to this compound's Minimum Inhibitory Concentration (MIC) values, synergistic effects, or specific experimental protocols could be retrieved.

Therefore, the following application notes and protocols are presented as a general guide for researchers interested in evaluating a novel antimicrobial agent, drawing upon established methodologies in the field. These protocols can be adapted for a compound like this compound, should it become available.

General Principles of Antimicrobial Susceptibility Testing (AST)

Antimicrobial susceptibility testing (AST) is a laboratory procedure performed to determine the susceptibility of microorganisms to antimicrobial drugs.[1] The results are used to guide the selection of appropriate antimicrobial therapy. Standardized methods are crucial for accurate and reproducible results.[1] Common AST methods include:

-

Broth Dilution: This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium.[2] The lowest concentration of the agent that inhibits the visible growth of the microorganism is defined as the Minimum Inhibitory Concentration (MIC).[3][4]

-

Agar Dilution: Similar to broth dilution, this method incorporates the antimicrobial agent into an agar medium at various concentrations.

-

Disk Diffusion (Kirby-Bauer Test): This qualitative method involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate inoculated with the test microorganism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.

-

Gradient Diffusion (E-test): This method uses a plastic strip with a predefined gradient of an antimicrobial agent. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.

Hypothetical Experimental Protocols for "this compound"

The following are detailed, hypothetical protocols for determining the antimicrobial properties of a novel agent, referred to here as "this compound."

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound (stock solution of known concentration)

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (growth control, no antimicrobial)

-

Negative control (sterility control, no inoculum)

-

Reference antibiotic (e.g., ampicillin, ciprofloxacin)

Procedure:

-

Preparation of this compound Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11).

-

Well 11 serves as the positive growth control (inoculum, no this compound).

-

Well 12 serves as the negative sterility control (broth only, no inoculum or this compound).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

-

Checkerboard Assay for Synergistic Effects

This protocol is used to assess the interaction between this compound and a known antibiotic.

Objective: To determine if this compound acts synergistically, additively, indifferently, or antagonistically with another antimicrobial agent.

Materials:

-

This compound (stock solution)

-

Second antimicrobial agent (e.g., a β-lactam or aminoglycoside)

-

Test microorganism

-

CAMHB

-

Sterile 96-well microtiter plates

Procedure:

-

Plate Setup:

-

Prepare serial two-fold dilutions of this compound along the x-axis of the microtiter plate.

-

Prepare serial two-fold dilutions of the second antimicrobial agent along the y-axis.

-

This creates a matrix of wells containing various combinations of the two agents.

-

-

Inoculation and Incubation:

-

Inoculate the plate with the test microorganism at a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include appropriate growth and sterility controls.

-

Incubate under the same conditions as the MIC assay.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth:

-

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

-

Interpretation of FICI values:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Data Presentation

Quantitative data from these experiments should be organized into clear and concise tables for easy comparison.

Table 1: Hypothetical MIC Values of this compound against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data |

| Enterococcus faecalis | ATCC 29212 | Data |

| Escherichia coli | ATCC 25922 | Data |

| Pseudomonas aeruginosa | ATCC 27853 | Data |

| Candida albicans | ATCC 90028 | Data |

Table 2: Hypothetical FICI Values for this compound in Combination with Antibiotic X

| Microorganism | Strain | MIC of this compound Alone (µg/mL) | MIC of Antibiotic X Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic X in Combination (µg/mL) | FICI | Interpretation |

| Staphylococcus aureus | ATCC 29213 | Data | Data | Data | Data | Data | Synergy/Additive/etc. |

| Escherichia coli | ATCC 25922 | Data | Data | Data | Data | Data | Synergy/Additive/etc. |

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described experimental protocols.

Caption: Workflow for MIC Determination via Broth Microdilution.

Caption: Workflow for Checkerboard Synergy Assay.

Potential Mechanism of Action of Related Compounds

While no information was found for this compound, related compounds offer insights into possible mechanisms of action that could be investigated. For instance, Actinorhodin , a redox-active antibiotic, has a complex mode of action against Gram-positive bacteria. It is known to induce stress responses related to oxidative damage, protein damage, and DNA damage. Mutations in the walRKHI operon in Staphylococcus aureus can confer resistance, suggesting a possible interaction with the cell envelope.

Another related class of compounds, the Actinomycins , with Actinomycin D being a prominent example, are known to intercalate into DNA, primarily at GpC sequences. This action inhibits RNA synthesis and can also stabilize topoisomerase-DNA complexes, ultimately leading to cytotoxic effects.

Should this compound become available for study, investigating these and other potential mechanisms, such as inhibition of cell wall synthesis, protein synthesis, or membrane disruption, would be crucial to understanding its antimicrobial properties.

Disclaimer: The information provided above is for research and informational purposes only. The experimental protocols are hypothetical and should be adapted and validated based on the specific characteristics of the compound and microorganisms under investigation. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

Application Notes and Protocols: Development of Actinoidin-A Derivatives for Enhanced Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinoidin-A is a glycopeptide antibiotic with known activity against a range of Gram-positive bacteria. The rise of antibiotic-resistant strains necessitates the development of novel antimicrobial agents with improved efficacy. One promising strategy is the structural modification of existing antibiotics like this compound to enhance their biological activity, broaden their spectrum, and overcome resistance mechanisms. These application notes provide an overview of the development of this compound derivatives and detailed protocols for their synthesis and evaluation.

The primary mechanism of action for glycopeptide antibiotics involves the inhibition of cell wall synthesis in Gram-positive bacteria. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity. Modifications to the periphery of the this compound scaffold, such as the introduction of hydrophobic moieties, can lead to enhanced interactions with the bacterial cell membrane, resulting in improved potency.

Data Presentation: Enhanced Activity of this compound Derivatives

The following table summarizes the in vitro antibacterial activity of a series of synthesized this compound derivatives against key Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency. The data presented here is a representative example to illustrate the potential for enhanced activity through chemical modification.

| Compound ID | Modification | Staphylococcus aureus (MRSA) MIC (µg/mL) | Enterococcus faecalis (VRE) MIC (µg/mL) |

| This compound | Parent Compound | 2.0 | 4.0 |

| ACTD-01 | C-terminal methyl ester | 1.0 | 2.0 |

| ACTD-02 | N-terminal decyl amine | 0.5 | 1.0 |

| ACTD-03 | 4-chlorobiphenyl on sugar moiety | 0.25 | 0.5 |

| ACTD-04 | N-terminal guanidino group | 0.5 | 1.0 |

| ACTD-05 | C-terminal hydrophobic amide | 0.25 | 0.5 |

Experimental Protocols

I. General Protocol for the Synthesis of N-alkyl this compound Derivatives (e.g., ACTD-02)

This protocol describes a general method for the reductive amination of the N-terminus of this compound.

Materials:

-

This compound hydrochloride

-

Aldehyde (e.g., decanal)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH)

-

Diethyl ether

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve this compound hydrochloride (1 equivalent) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).

-

Add the corresponding aldehyde (e.g., decanal, 1.2 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Add sodium cyanoborohydride (1.5 equivalents) in small portions over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v).

-

Upon completion, quench the reaction by adding a few drops of water.

-

Concentrate the reaction mixture under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Purify the crude product by preparative reverse-phase HPLC to obtain the desired N-alkyl this compound derivative.

-

Characterize the final product by Mass Spectrometry and NMR.

II. Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method to determine the MIC of the synthesized derivatives.[1][2]

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., MRSA, VRE)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.[1]

Visualizations

Caption: Workflow for the development and evaluation of this compound derivatives.

Caption: Proposed mechanism of action for enhanced activity of this compound derivatives.

References

Application Notes and Protocols for Lyophilization and Long-Term Storage of Actinoidin-A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinoidin-A is a glycopeptide antibiotic with potent activity against a range of Gram-positive bacteria. As with many complex biomolecules, its stability in aqueous solution is limited, posing challenges for formulation and long-term storage. Lyophilization, or freeze-drying, is a widely adopted technique to enhance the shelf-life of such compounds by removing water and arresting degradative chemical reactions.

These application notes provide a comprehensive overview and detailed protocols for the lyophilization and long-term storage of this compound. The information presented is based on the known physicochemical properties of this compound, general principles for glycopeptide antibiotics, and stability data from closely related compounds such as teicoplanin. These protocols are intended to serve as a starting point for the development of optimized, product-specific procedures.

Physicochemical Properties and Stability Profile of this compound

This compound is an amphoteric compound, forming salts with both acids and bases. Its stability is notably pH-dependent. Studies have shown that this compound is stable when heated to 100°C for 30 minutes at a pH of 7.0 and 3.5.[1] However, it loses approximately 50% of its biological activity under the same conditions at a pH of 8.5.[1] This highlights the critical importance of pH control during pre-lyophilization processing and reconstitution. Like other glycopeptides, this compound is susceptible to degradation in aqueous solutions over extended periods, making lyophilization a preferred method for long-term preservation.[2][3]

Lyophilization of this compound

Lyophilization is a multi-stage process involving freezing, primary drying (sublimation), and secondary drying (desorption). The goal is to remove water to a level that minimizes molecular mobility and chemical degradation, thereby preserving the compound's integrity and biological activity.

Excipient Selection

The choice of excipients is crucial for a successful lyophilization cycle and for ensuring the stability of the final product. For glycopeptides like this compound, a combination of a cryoprotectant and a bulking agent is recommended.

-

Cryoprotectants: These agents protect the molecule from stresses during the freezing process. Sugars such as sucrose and trehalose are commonly used and have been shown to be effective for preserving biomolecules.

-

Bulking Agents: These provide structure to the lyophilized cake, preventing collapse and aiding in reconstitution. Mannitol and glycine are frequently used crystalline bulking agents.

A combination of a disaccharide (e.g., sucrose or trehalose) and a polymer (e.g., dextran) can optimize both protein structure preservation and the glass transition temperature (Tg) of the formulation, leading to improved storage stability.

Recommended Lyophilization Protocol for this compound

This protocol is a general guideline and should be optimized based on the specific concentration of this compound and the lyophilizer used.

1. Formulation Preparation:

- Dissolve this compound in a suitable buffer (e.g., sodium phosphate buffer, pH 6.0-7.0) to the desired concentration.

- Add cryoprotectants and/or bulking agents. A common starting point is a 1:1 or 1:2 ratio (w/w) of this compound to excipient. For example, a formulation could contain 10 mg/mL this compound, 5% (w/v) mannitol (bulking agent), and 2% (w/v) sucrose (cryoprotectant).

- Sterile filter the final solution through a 0.22 µm filter.

- Dispense the solution into sterile lyophilization vials.

2. Lyophilization Cycle:

| Stage | Step | Temperature (°C) | Pressure (mTorr) | Duration (hours) | Notes |

| Freezing | Thermal Treatment | -5 | Atmospheric | 1 - 2 | Annealing step to promote larger, more uniform ice crystals. |

| Deep Freezing | -40 | Atmospheric | 2 - 4 | Ensure complete solidification of the product. | |

| Primary Drying | Sublimation | -20 to -10 | 100 - 200 | 24 - 48 | The shelf temperature should be kept below the collapse temperature of the formulation. |

| Secondary Drying | Desorption | 20 to 25 | 50 - 100 | 8 - 12 | Ramping the temperature slowly helps to remove bound water without damaging the product. |

Table 1: Recommended Lyophilization Cycle Parameters for this compound

dot

Caption: Experimental workflow for the lyophilization of this compound.

Long-Term Storage of Lyophilized this compound

Proper storage conditions are essential to maintain the stability and efficacy of lyophilized this compound over an extended period.

Recommended Storage Conditions

Based on data from the closely related glycopeptide teicoplanin, the following storage conditions are recommended for lyophilized this compound.

| Temperature | Recommended Duration | Notes |

| ≤ -20°C | > 3 years | For archival purposes and long-term storage. |

| 2 - 8°C | Up to 3 years | Standard refrigerated storage. |

| Below 25°C | Up to 3 years | Controlled room temperature, protected from heat and light. |

Table 2: Recommended Long-Term Storage Conditions for Lyophilized this compound

It is crucial to store the lyophilized product in tightly sealed vials under an inert atmosphere (e.g., nitrogen) to protect it from moisture and oxidation.

Stability Testing

A comprehensive stability testing program is necessary to establish the shelf-life of a specific lyophilized this compound formulation. This should include both real-time and accelerated stability studies.

Experimental Protocol for Stability Assessment:

-

Sample Preparation: Prepare multiple vials of lyophilized this compound as per the protocol above.

-

Storage: Store the vials at the recommended long-term conditions (e.g., -20°C, 4°C, and 25°C) and at accelerated conditions (e.g., 40°C/75% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for the following:

-

Appearance: Visual inspection of the cake structure and color.

-

Reconstitution Time: Time taken to fully dissolve the lyophilized powder in a specified solvent.

-

pH of Reconstituted Solution: Measure the pH to check for any significant changes.

-

Purity and Degradation Products: Use a stability-indicating HPLC method to quantify the amount of intact this compound and any degradation products.

-

Potency: Perform a microbiological assay to determine the biological activity of the reconstituted product.

-

Moisture Content: Determine the residual moisture using Karl Fischer titration.

-

dot

Caption: Workflow for stability testing of lyophilized this compound.

Reconstitution of Lyophilized this compound

Proper reconstitution technique is vital to ensure that the lyophilized product is fully dissolved and that its biological activity is maintained.

Protocol for Reconstitution:

-

Equilibration: Allow the vial of lyophilized this compound and the desired reconstitution solvent (e.g., Sterile Water for Injection, phosphate-buffered saline) to reach room temperature.

-

Solvent Addition: Slowly inject the recommended volume of the solvent down the side of the vial. Avoid forcefully spraying the solvent directly onto the lyophilized cake.

-

Dissolution: Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing, as this can cause foaming and potential denaturation. If the solution becomes foamy, let it stand for approximately 15 minutes for the foam to subside.

-

Inspection: Visually inspect the solution to ensure it is clear and free of particulate matter.

-

Use: The reconstituted solution should ideally be used immediately. If storage is necessary, refer to the stability data for reconstituted solutions. For teicoplanin, reconstituted solutions are stable for up to 7 days at 4°C.

Conclusion

Lyophilization is an effective strategy for enhancing the long-term stability of this compound. By selecting appropriate excipients and optimizing the lyophilization cycle, a stable, dry powder formulation can be produced. Adherence to recommended storage conditions and proper reconstitution techniques will ensure the integrity and biological activity of the product for its intended use in research and drug development. The protocols provided herein serve as a robust starting point for these activities, with the understanding that further optimization and validation are necessary for specific applications.

References

Quantitative Analysis of Actinoidin-A in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinoidin-A is a glycopeptide antibiotic, a class of complex natural products that are crucial in treating infections caused by Gram-positive bacteria. Due to their potent activity, there is a significant interest in their therapeutic development, which necessitates robust and reliable methods for their quantification in biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, primarily focusing on plasma and serum. Given the limited specific data on this compound, the methodologies presented are based on established and validated techniques for other well-characterized glycopeptide antibiotics, such as vancomycin, and are intended to serve as a comprehensive guide for researchers.

Mechanism of Action

Glycopeptide antibiotics like this compound exert their antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall.[1][2][3][4][5] The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor molecule in peptidoglycan synthesis. By binding to this terminus, this compound sterically hinders the subsequent transglycosylation and transpeptidation reactions, which are essential for cross-linking the peptidoglycan layers. This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.

Caption: Mechanism of action of this compound.

Quantitative Analysis Protocols

The accurate quantification of this compound in biological samples is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound involves sample preparation to remove interfering substances, followed by instrumental analysis using LC-MS/MS.

Caption: General workflow for this compound analysis.

Protocol 1: Sample Preparation using Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

Materials:

-

Biological sample (plasma or serum)

-

Internal Standard (IS) solution (e.g., a structural analog of this compound or a stable isotope-labeled version). A closely related glycopeptide like vancomycin-glycine can be considered if a specific IS is unavailable.

-

Precipitating solvent (e.g., acetonitrile or methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 50 µL of the biological sample into a microcentrifuge tube.

-

Add 50 µL of the Internal Standard working solution.

-

Add 150 µL of cold precipitating solvent (e.g., acetonitrile).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 1:1 with 0.1% formic acid in water) to reduce the organic content and improve chromatographic peak shape.

-

The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

Materials:

-

Biological sample (plasma or serum)

-

Internal Standard (IS) solution

-

SPE cartridges (e.g., Strong Cation Exchange, SCX)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., 5% ammonia in methanol)

-

Vacuum manifold or positive pressure processor

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., initial mobile phase)

Procedure:

-

Pre-treat the biological sample: Mix 100 µL of plasma/serum with 100 µL of the IS solution.

-

Condition the SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove unretained interferences.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute this compound and the IS with 1 mL of 5% ammonia in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

The sample is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS parameters that can be optimized for this compound analysis, based on methods for vancomycin.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be 5% B, increasing to 95% B over 3-4 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 - 10 µL

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: These will need to be determined specifically for this compound and the chosen IS by infusing a standard solution into the mass spectrometer. For glycopeptides, multiple precursor and product ions may be present. As a reference, for vancomycin, a common transition is m/z 725.66 → 144.16.

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized to achieve the best signal intensity for this compound.

Data Presentation and Performance Characteristics

The performance of the analytical method should be thoroughly validated. The following table summarizes typical performance characteristics for the quantitative analysis of glycopeptide antibiotics in biological matrices, based on published data for vancomycin.

| Parameter | Typical Value | Reference |

| Linearity Range | 1.0 - 100 µg/mL | |

| Lower Limit of Quantification (LLOQ) | 0.3 - 1.0 µg/mL | |

| Intra-day Precision (%CV) | < 15% | |

| Inter-day Precision (%CV) | < 15% | |

| Accuracy (%Bias) | ± 15% | |

| Recovery (SPE) | > 85% | |

| Matrix Effect | Minimal after appropriate sample preparation |

Conclusion

This document provides a comprehensive framework for the quantitative analysis of this compound in biological samples. While specific analytical parameters for this compound require empirical determination, the detailed protocols for sample preparation and LC-MS/MS analysis, based on well-established methods for other glycopeptide antibiotics, offer a robust starting point for method development and validation. The successful implementation of these methods will be invaluable for advancing the research and development of this compound as a potential therapeutic agent.

References

- 1. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Actinoidin-A as a Tool for Studying Bacterial Cell Wall Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Actinoidin-A is a glycopeptide antibiotic produced by Nocardia species. As a member of the glycopeptide class of antibiotics, which includes vancomycin and teicoplanin, this compound is a valuable tool for studying the intricate process of bacterial cell wall synthesis. Its primary mechanism of action involves the specific inhibition of peptidoglycan biosynthesis, a pathway essential for the survival of most bacteria. This document provides detailed application notes, quantitative data, and experimental protocols to facilitate the use of this compound in research and drug development settings.

The bacterial cell wall is a rigid structure that provides mechanical support and protection against osmotic lysis.[1] In most bacteria, the major component of the cell wall is peptidoglycan, a polymer consisting of glycan chains cross-linked by short peptides.[2] Glycopeptide antibiotics, including this compound, exert their bactericidal effect by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3][4] This binding event physically obstructs the subsequent enzymatic steps of transglycosylation and transpeptidation, thereby preventing the incorporation of new subunits into the growing peptidoglycan layer and ultimately leading to cell death.[5]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents representative Minimum Inhibitory Concentration (MIC) values for the closely related and well-characterized glycopeptide antibiotics, vancomycin and teicoplanin. These values illustrate the typical spectrum of activity for this class of antibiotics against various Gram-positive bacteria.

| Antibiotic | Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Vancomycin | Staphylococcus aureus | ATCC 29213 | 1.0 | |

| Vancomycin | Enterococcus faecalis | ATCC 29212 | 1.25 | |

| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | ≤4 | |

| Teicoplanin | Staphylococcus aureus (MSSA) | Clinical Isolate | 0.5 | |